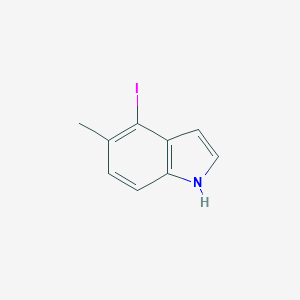

4-iodo-5-methyl-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-iodo-5-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Vorbereitungsmethoden

The synthesis of 4-iodo-5-methyl-1H-indole can be achieved through several methods. One common approach involves the iodination of 5-methyl-1H-indole using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-methyl-1H-indole is reacted with an aryl iodide in the presence of a palladium catalyst and a base . This method allows for the selective introduction of the iodine atom at the desired position on the indole ring.

Analyse Chemischer Reaktionen

4-iodo-5-methyl-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form 4-iodo-5-methyl-1H-indoline using reducing agents like lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

4-iodo-5-methyl-1H-indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-iodo-5-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes .

Vergleich Mit ähnlichen Verbindungen

4-iodo-5-methyl-1H-indole can be compared with other indole derivatives, such as:

5-methyl-1H-indole: Lacks the iodine atom, resulting in different reactivity and biological activity.

4-bromo-5-methyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

4-chloro-5-methyl-1H-indole:

The unique combination of the iodine and methyl groups in this compound makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

4-Iodo-5-methyl-1H-indole is a significant derivative of indole, known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the compound's biological activity, synthesis methods, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound possesses a molecular formula of C9H8IN and a molecular weight of approximately 245.07 g/mol. The presence of the iodine atom and the methyl group at specific positions on the indole ring contributes to its unique reactivity and biological properties.

Synthesis Methods :

- Iodination of 5-methyl-1H-indole : This method involves treating 5-methyl-1H-indole with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite.

- Palladium-Catalyzed Cross-Coupling : Utilizing techniques such as Suzuki-Miyaura coupling allows for the formation of this compound through reactions with aryl iodides in the presence of a palladium catalyst.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, it can modulate kinase activity, which is crucial in cancer progression.

Case Study :

A study evaluated the compound's effect on human breast cancer cells (MCF-7) and reported a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM. The mechanism was linked to the induction of apoptosis through caspase activation.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. It has been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Candida albicans | 8 µg/mL |

In a screening campaign, derivatives of indole compounds including this compound showed effective inhibition against MRSA with an MIC value indicating its potential as a lead compound for developing new antibiotics .

Antiviral Properties

Preliminary investigations have also suggested that this compound may inhibit viral replication. Its mechanism appears to involve interference with viral enzymes critical for replication processes.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound's structure allows it to inhibit kinases involved in cancer cell signaling pathways.

- Enzyme Interaction : Studies have shown that it can bind to enzymes such as caspases, influencing apoptotic pathways.

- Antimicrobial Mechanism : The iodine atom enhances the compound's reactivity, enabling it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| 5-Methyl-1H-indole | Lacks iodine; lower reactivity | Different biological activity profile |

| 4-Bromo-5-methyl-1H-indole | Bromine instead of iodine | Generally exhibits lower reactivity |

| 4-Chloro-5-methyl-1H-indole | Chlorine atom present | Varies in chemical properties |

These comparisons highlight how variations in substituents can significantly impact both chemical behavior and biological activity .

Eigenschaften

IUPAC Name |

4-iodo-5-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSFOCGDLSHPDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.